4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide
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Description
4-[1-methyl-6-(methylamino)-3,5-dinitro-1,4-dihydro-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxamide is a useful research compound. Its molecular formula is C19H22F3N7O5 and its molecular weight is 485.424. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Applications
Synthesis of Pyridine and Pyrazine Derivatives
Research into the synthesis of pyridine and pyrazine derivatives, as described by Al-Issa (2012), explores the creation of isoquinoline and pyrido [2,3-d] pyrimidine derivatives through reactions of chlorinated or amino-substituted pyridinecarbonitriles. This work underlines the versatility of pyridine derivatives in synthesizing a wide range of heterocyclic compounds, suggesting potential in drug discovery and material science (Al-Issa, 2012).
Antimicrobial Activities
Hafez et al. (2015) investigated the antimicrobial properties of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, highlighting the bioactive potential of such compounds. The findings suggest that these derivatives could serve as bases for developing new antimicrobial agents, demonstrating the relevance of pyrazine and related derivatives in addressing health-related challenges (Hafez, Alshammari, & El-Gazzar, 2015).
Advanced Material Applications
The work on pyridine dicarboxamide ligands by Jain et al. (2004) explores the complexation of these ligands to copper(II), forming structures with significant intramolecular hydrogen bonding interactions. Such research points to the application of pyridine derivatives in developing advanced materials and catalysis, where the coordination of metal ions can lead to novel properties and functionalities (Jain, Bhattacharyya, Milton, Slawin, Crayston, & Woollins, 2004).
Properties
IUPAC Name |
4-[1-methyl-6-(methylamino)-3,5-dinitro-4H-pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N7O5/c1-23-16-14(28(31)32)11-15(29(33)34)17(25(16)2)26-6-8-27(9-7-26)18(30)24-13-5-3-4-12(10-13)19(20,21)22/h3-5,10,23H,6-9,11H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIRAEASJSVJBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(CC(=C(N1C)N2CCN(CC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N7O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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